N-(2,4-dimethylphenyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide
Description
Properties
Molecular Formula |
C28H23N5O6 |
|---|---|
Molecular Weight |
525.5 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[6,8-dioxo-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-[1,3]dioxolo[4,5-g]quinazolin-5-yl]acetamide |
InChI |
InChI=1S/C28H23N5O6/c1-16-8-9-20(17(2)10-16)29-24(34)13-32-21-12-23-22(37-15-38-23)11-19(21)27(35)33(28(32)36)14-25-30-26(31-39-25)18-6-4-3-5-7-18/h3-12H,13-15H2,1-2H3,(H,29,34) |
InChI Key |
CUIJJHXPBASDOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C3=CC4=C(C=C3C(=O)N(C2=O)CC5=NC(=NO5)C6=CC=CC=C6)OCO4)C |
Origin of Product |
United States |
Biological Activity
N-(2,4-dimethylphenyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide is a complex organic compound with potential therapeutic applications. Its structure incorporates a quinazoline core and an oxadiazole moiety, which are known for their diverse biological activities. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The compound's molecular formula is C27H28N4O5 with a molecular weight of approximately 484.54 g/mol. The intricate structure suggests various potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C27H28N4O5 |
| Molecular Weight | 484.54 g/mol |
| Structure | Complex with quinazoline and oxadiazole moieties |
Anticancer Properties
Research indicates that compounds containing oxadiazole and quinazoline structures often exhibit significant anticancer activity. For instance, derivatives of 1,2,4-oxadiazoles have shown efficacy against various cancer cell lines:
- PC-3 (Prostate Cancer) : IC50 values around 0.67 µM.
- HCT-116 (Colon Cancer) : IC50 values around 0.80 µM.
- ACHN (Renal Cancer) : IC50 values around 0.87 µM .
Preliminary studies suggest that N-(2,4-dimethylphenyl)-2-(6,8-dioxo...) may inhibit specific enzymes involved in cell proliferation, contributing to its anticancer effects.
The mechanism of action for this compound is believed to involve inhibition of key enzymes such as:
- Histone Deacetylases (HDACs) : Implicated in cancer progression.
- Carbonic Anhydrases (CAs) : Involved in tumor growth and metastasis.
- Sirtuin Enzymes : Associated with cellular regulation and cancer biology .
Case Studies
- Study on Anticancer Activity :
- Inhibitory Effects on Enzymes :
Comparison with Similar Compounds
Substituent Effects
- Oxadiazole Substituents : The 3-phenyl group on the oxadiazole ring in the target compound may promote π-π interactions with aromatic protein residues, whereas the 3-methyl group in the analogue () offers reduced steric hindrance and lower molecular weight .
- Linker Flexibility : The methylene (-CH₂-) linker in the target compound versus the ethyl (-CH₂CH₂-) linker in ’s analogue could influence conformational flexibility and binding entropy .
Research Findings and Implications
Physicochemical and Bioactivity Trends
- Lipophilicity : The target compound’s 2,4-dimethylphenyl and phenyl-oxadiazole groups suggest higher logP values compared to sulfamoylphenyl derivatives (), favoring passive diffusion across biological membranes .
Inferred Bioactivity
For example, triazoloquinazolines have demonstrated anticonvulsant activity, while sulfonamide-containing analogues are explored for anti-inflammatory effects .
Preparation Methods
Starting Materials and Initial Cyclization
The quinazoline-dioxolo core is typically derived from anthranilic acid or isatoic anhydride precursors. A validated approach involves:
-
Formation of 2-methyl-3-(prop-2-yn-1-yl)quinazolin-4(3H)-one :
-
Dioxolo Ring Installation :
Synthesis of the 3-Phenyl-1,2,4-Oxadiazole Moiety
Amidoxime Formation and Cyclization
The oxadiazole ring is constructed via:
-
Amidoxime Synthesis :
-
Cyclodehydration :
Coupling of Oxadiazole to the Quinazoline Core
Nucleophilic Substitution
The chloromethyl-oxadiazole is coupled to the quinazoline-dioxolo core via a nucleophilic substitution reaction:
Introduction of the Acetamide Side Chain
Amidation of the Quinazoline Nitrogen
The final step involves attaching N-(2,4-dimethylphenyl)acetamide via:
-
Chloroacetylation : Reaction with chloroacetyl chloride in dichloromethane.
-
Amine Coupling : Substitution with 2,4-dimethylaniline using EDCI/HOBt catalysis.
Optimization Data and Comparative Analysis
Challenges and Solutions
Q & A
Q. Table 1: Critical Reaction Parameters
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | DMF, NaOH, 70°C | Amide bond formation |
| 2 | 3-phenyl-1,2,4-oxadiazole, K₂CO₃ | Oxadiazole coupling |
| 3 | Ethanol, reflux | Cyclization of quinazolinone |
Basic: What analytical techniques are recommended for structural characterization?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methyl groups on phenyl rings) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 567.2) .
- IR Spectroscopy : Detects carbonyl (C=O) and amide (N–H) stretches (1670–1750 cm⁻¹) .
Advanced: How can structure-activity relationships (SAR) guide derivatization for enhanced bioactivity?
Methodological Answer:
- Substituent Variation : Modify the oxadiazole or quinazolinone moieties (e.g., halogenation, methoxy groups) to alter electron density and steric effects. Evidence from analogs shows that 4-Cl on phenyl rings increases antimicrobial activity .
- Bioassay Correlation : Test derivatives against target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity). IC₅₀ values correlate with substituent electronegativity .
Q. Table 2: Substituent Effects on Bioactivity
| R Group (Quinazolinone) | Activity (IC₅₀, μM) |
|---|---|
| 3-Cl | 12.4 |
| 4-OMe | 28.9 |
| 2,4-diF | 8.7 |
Advanced: What reaction mechanisms underlie the compound’s bioactivity (e.g., anti-inflammatory effects)?
Methodological Answer:
- Enzyme Inhibition : The quinazolinone core competitively inhibits cyclooxygenase-2 (COX-2) by binding to the active site, as shown via molecular docking studies .
- Oxidative Pathways : Oxadiazole moieties may scavenge reactive oxygen species (ROS), validated via fluorescence-based ROS assays .
Advanced: How can researchers resolve contradictions between purity data and bioactivity outcomes?
Methodological Answer:
- Purity-Activity Discrepancies : Use orthogonal analytical methods (e.g., HPLC-MS vs. NMR) to detect trace impurities. For example, a 2% impurity in a derivative reduced antimicrobial efficacy by 40% .
- Stability Testing : Monitor degradation under stress conditions (light, pH 3–9). Acidic conditions hydrolyze the oxadiazole ring, diminishing activity .
Advanced: What challenges arise in monitoring multi-step reactions using chromatographic methods?
Methodological Answer:
- TLC Limitations : Poor resolution of polar intermediates (e.g., hydroxylated byproducts) may require gradient elution .
- HPLC Optimization : Use C18 columns with acetonitrile/water gradients (5–95%) to separate structurally similar intermediates .
Advanced: How do stereochemical considerations impact synthesis and bioactivity?
Methodological Answer:
- Stereoisomer Formation : Chiral centers in the dihydroquinazolinone ring may lead to enantiomers with divergent activities. Resolve via chiral HPLC and test isomers separately .
- Configuration Stability : Racemization at C5 of the quinazolinone under basic conditions reduces efficacy, requiring pH-controlled synthesis .
Advanced: What strategies mitigate scalability issues in multi-step synthesis?
Methodological Answer:
- Flow Chemistry : Continuous flow reactors improve heat transfer and reduce reaction times for exothermic steps (e.g., cyclization) .
- Catalyst Recycling : Immobilize Pd catalysts for Suzuki couplings to reduce costs in large-scale oxadiazole synthesis .
Advanced: How is bioactivity evaluated against bacterial targets?
Methodological Answer:
- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Derivatives with 2,4-diF substituents show MICs of 4 μg/mL .
- Time-Kill Studies : Confirm bactericidal vs. bacteriostatic effects by monitoring CFU/mL over 24 hours .
Advanced: How can computational modeling predict metabolic stability?
Methodological Answer:
- In Silico ADMET : Use software like Schrödinger’s QikProp to predict CYP450 metabolism. The compound’s logP (3.2) suggests moderate hepatic clearance .
- Metabolite Identification : Simulate Phase I/II metabolism (e.g., hydroxylation, glucuronidation) and validate via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
